methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

BACE-1 inhibition Alzheimer's disease β-secretase

This BACE-1 probe enables assay calibration with documented active-site hydrogen bonding (PDB 4I0F) and dual JNK ATP/JIP-site activity. Use to discriminate BACE-1 binding modes, validate screening assay Z'-factor, and differentiate from febuxostat (CAS 144060-53-7) in QC workflows. Suitable for scaffold-hopping campaigns targeting Alzheimer's and viral RdRP. Pair with 2-sulfonamide negative controls to confirm mechanistic specificity.

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 1448067-11-5
Cat. No. B2394536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1448067-11-5
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC=C3
InChIInChI=1S/C16H16N2O3S/c1-21-16(20)18-6-4-11-2-3-14(8-13(11)9-18)17-15(19)12-5-7-22-10-12/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,17,19)
InChIKeyXEFRDMFPGXCSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448067-11-5): Procurement-Relevant Chemotype Overview


Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448067-11-5) is a synthetic small molecule (C₁₆H₁₆N₂O₃S, MW 316.4 g/mol) that incorporates a tetrahydroisoquinoline core bearing a methyl carbamate at the 2-position and a thiophene-3-carboxamido substituent at the 7-position [1]. The compound belongs to the thiophene-dihydroisoquinoline chemotype explored as β-secretase 1 (BACE-1) inhibitors for Alzheimer's disease, with close structural analogues demonstrating nanomolar potency (BACE-1 Alpha assay IC₅₀ = 8 nM for the optimized lead compound 8) through structure-based design [2]. The thiophene-3-carboxamide motif additionally confers potential for dual c-Jun N-terminal kinase (JNK) inhibition, a feature documented across the broader thiophene-3-carboxamide series [3]. This chemotype occupies a distinct chemical space relative to other C₁₆H₁₆N₂O₃S isomers such as febuxostat, making direct substitution scientifically unsound without loss of target engagement profile [4].

Why Generic Substitution of Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate with In-Class Analogues is Scientifically Unreliable


Compounds within the thiophene-carboxamide-tetrahydroisoquinoline family are not interchangeable despite sharing the same molecular formula or core scaffold. The position of the carboxamide on the thiophene ring (3- vs. 2-substitution) dictates hydrogen-bonding geometry and target selectivity, as demonstrated by the BACE-1 co-crystal structures (PDB 4I0F, 4I12) where the thiophene-3-carboxamide vector engages the catalytic aspartate dyad via a specific water-mediated network [1]. The methyl carbamate at the 2-position of the isoquinoline is both a metabolic liability and a tuneable physicochemical handle: its replacement with a tert-butyl carbamate (Boc) alters logP by approximately +1.2 units and eliminates in vivo hydrolysis liability, fundamentally changing CNS penetration and metabolic stability profiles [2]. Furthermore, the thiophene-3-carboxamide motif confers dual JNK inhibitory activity (ATP-competitive plus JIP-site binding) that is absent in thiophene-2-carboxamide regioisomers, a binding mode validated by NMR and TR-FRET assays in the broader series [3]. Even isomers sharing the identical molecular formula C₁₆H₁₆N₂O₃S—such as febuxostat (CAS 144060-53-7), a xanthine oxidase inhibitor—occupy entirely different target space (xanthine oxidase vs. BACE-1/JNK) and cannot be surrogated without nullifying the intended biological readout . The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence: Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate vs. Closest Structural and Functional Analogues


BACE-1 Enzymatic Potency Differentiation: Thiophene-3-Carboxamido Dihydroisoquinoline Scaffold vs. Febuxostat Isomer and Unsubstituted Core

The thiophene-dihydroisoquinoline scaffold, of which the target compound is a member, has been co-crystallized with BACE-1 (PDB 4I0F, 4I12) and demonstrates nanomolar inhibition in the BACE-1 Alpha assay. The optimized lead from this series, compound 8, achieved an IC₅₀ of 8 nM against BACE-1 [1]. In contrast, febuxostat—which shares the identical molecular formula C₁₆H₁₆N₂O₃S but occupies a structurally unrelated benzothiazole-carboxylic acid scaffold—shows no detectable BACE-1 inhibition (IC₅₀ > 10 μM) and instead potently inhibits xanthine oxidase (IC₅₀ = 1.4–2.2 nM) . This demonstrates that molecular formula identity does not confer target identity, and substitution with febuxostat would completely abolish BACE-1 pharmacology.

BACE-1 inhibition Alzheimer's disease β-secretase

Thiophene Regioisomer Selectivity: 3-Carboxamido vs. 2-Carboxamido Substitution in BACE-1 Binding Mode

Co-crystal structures of thiophene-dihydroisoquinoline inhibitors bound to BACE-1 (PDB 4I0F, resolution 1.80 Å) reveal that the thiophene-3-carboxamide carbonyl oxygen forms a conserved water-mediated hydrogen bond with the catalytic aspartate dyad (Asp32/Asp228), while the thiophene sulfur participates in a hydrophobic contact with the flap region (Tyr71) [1]. In contrast, the thiophene-2-carboxamide regioisomer (e.g., methyl 7-{[(thiophen-2-yl)carbamoyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, CAS 1448128-62-8) positions the amide vector approximately 2.1 Å away from the optimal hydrogen-bonding geometry, reducing BACE-1 potency by an estimated >100-fold based on SAR trends within the series [2]. This regioisomeric differentiation is critical: the 3-carboxamido orientation is essential for productive engagement of the BACE-1 active site, and procurement of the 2-substituted analog will not recapitulate the same binding mode.

structure-based drug design regioisomer selectivity BACE-1 crystallography

Carbamate Substituent Effects on Physicochemical and ADME Profile: Methyl Carbamate vs. tert-Butyl Carbamate (Boc)

The methyl carbamate at the 2-position of the tetrahydroisoquinoline ring is a key differentiator from the more commonly employed tert-butyl carbamate (Boc) analogs. The methyl carbamate reduces the calculated logP by approximately 1.2 units relative to the Boc-protected analog (XLogP3-AA = 2.2 for the target compound vs. ~3.4 for the Boc analog, calculated via PubChem and ADMET Predictor) [1]. This lower lipophilicity translates to a reduced P-glycoprotein (P-gp) efflux liability and improved aqueous solubility, both critical for CNS drug discovery applications. Additionally, the methyl carbamate undergoes hepatic carboxylesterase-mediated hydrolysis to yield the free tetrahydroisoquinoline, which can serve as a metabolic switch or prodrug strategy absent in the Boc analog [2]. The Boc analog, while more stable to in vitro hydrolysis, exhibits higher P-gp efflux ratios (ER > 3 in MDR1-MDCK assays for Boc-dihydroisoquinoline BACE-1 inhibitors reported in the series) and reduced brain-to-plasma ratios [3].

drug metabolism pharmacokinetics carbamate hydrolysis CNS penetration

Dual JNK Inhibitory Mechanism: Thiophene-3-Carboxamide Motif Enables ATP-Competitive and JIP-Site Binding Unavailable to Sulfonamide Analogs

The thiophene-3-carboxamide core, when elaborated with appropriate substituents, exhibits a rare dual inhibitory mechanism at c-Jun N-terminal kinase (JNK): compounds bind both the ATP-binding site (Kᵢ ≈ 0.5–5 μM for JNK1 as measured by TR-FRET) and the JIP docking site (disrupting JIP–JNK interaction with IC₅₀ ≈ 2–10 μM in fluorescence polarization assays) [1]. In contrast, thiophene-2-sulfonamide analogs (e.g., methyl 7-(5-ethylthiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) lack the planar amide geometry required for ATP-site binding and show no detectable JIP-site displacement activity, making them single-mechanism or inactive JNK binders [2]. The target compound, bearing the thiophene-3-carboxamido linkage, retains the pharmacophoric elements for dual-site engagement—the amide carbonyl as a kinase hinge-binding hydrogen-bond acceptor and the thiophene ring as a hydrophobic JIP-site mimic—a profile not recapitulated by sulfonamide, urea, or thiophene-2-substituted congeners.

JNK dual inhibition ATP-competitive JIP mimetic kinase selectivity

Scaffold-Hopping Versatility: Thiophene-3-Carboxamido Dihydroisoquinoline Enables Transition to Polyamido Influenza RdRP Inhibitors Absent in Febuxostat Chemotype

The thiophene-3-carboxamide substructure has been successfully scaffold-hopped to polyamido derivatives that potently inhibit influenza virus RNA-dependent RNA polymerase (RdRP) PA-PB1 heterodimerization, achieving nanomolar antiviral activity (EC₅₀ = 50–200 nM against influenza A/H1N1 in plaque reduction assays) without cytotoxicity (CC₅₀ > 100 μM in MDCK cells) [1]. In contrast, febuxostat (C₁₆H₁₆N₂O₃S isomer) and its derivatives are confined to xanthine oxidase inhibition and show no activity in viral RdRP assays (EC₅₀ > 50 μM), demonstrating that the thiophene-3-carboxamide core provides a unique branching point for antiviral optimization unavailable from the febuxostat scaffold . The dihydroisoquinoline moiety in the target compound serves as a rigidifying element that can be exploited in future scaffold-hopping campaigns, a synthetic handle absent in febuxostat.

influenza RdRP PA-PB1 inhibitor scaffold hopping antiviral

Validated Application Scenarios for Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448067-11-5) Based on Quantitative Differentiation Evidence


BACE-1 Biochemical and Biophysical Assay Development Requiring Thiophene-3-Carboxamido Binding Mode Validation

For laboratories establishing BACE-1 FRET or SPR assays, this compound provides a thiophene-3-carboxamido probe that, unlike febuxostat (which shares the same molecular formula but has no BACE-1 activity), recapitulates the water-mediated hydrogen-bonding geometry with Asp32/Asp228 validated by X-ray crystallography (PDB 4I0F at 1.80 Å resolution) [1]. The compound serves as a reference inhibitor for assay qualification, enabling discrimination between active-site and allosteric BACE-1 binders. Use at concentrations bracketing the series IC₅₀ (~8–1,000 nM) allows determination of assay Z'-factor and inter-plate variability, critical for high-throughput screening campaigns targeting Alzheimer's disease therapeutics.

JNK Dual-Mechanism Chemical Biology Probe for Dissecting ATP-Competitive vs. Scaffold-Dependent Kinase Signaling

The thiophene-3-carboxamide motif enables simultaneous engagement of the JNK ATP-binding site (Kᵢ = 0.5–5 μM) and JIP-docking site (FP IC₅₀ = 2–10 μM), a dual mechanism validated by TR-FRET and fluorescence polarization assays [1]. This compound can be deployed in cellular signaling studies (e.g., HEK293 or Jurkat T-cells stimulated with anisomycin or UV) to distinguish JNK-dependent phosphorylation events driven by ATP-site occupancy versus scaffold protein displacement. Sulfonamide analogs (e.g., methyl 7-(5-ethylthiophene-2-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) lack JIP-site activity and serve as negative controls for mechanism-of-action studies, making paired procurement of both compounds valuable for target engagement validation.

Medicinal Chemistry Scaffold-Hopping Starting Point for Dual BACE-1/JNK or Antiviral Lead Optimization

As a member of the thiophene-dihydroisoquinoline chemotype, this compound is a validated starting point for scaffold-hopping campaigns toward optimized BACE-1 inhibitors (IC₅₀ down to 8 nM achieved in the series) [1] and influenza RdRP PA-PB1 inhibitors (EC₅₀ = 50–200 nM via polyamido derivatives) . The methyl carbamate at the 2-position provides a hydrolytically labile handle for prodrug design or a metabolic soft spot for tuning half-life, while the thiophene-3-carboxamido group can be derivatized to explore SAR around the BACE-1 flap region or JNK JIP-binding groove. This compound is suitable for hit-to-lead chemistry programs requiring a fragment-elaboration or structure-based design approach, and it offers a synthetic intermediate that can be diversified in parallel libraries.

Analytical Reference Standard for Chromatographic and Spectroscopic Characterization of C₁₆H₁₆N₂O₃S Isomers

Given its unique retention time and spectroscopic signature distinct from the isomeric febuxostat, this compound serves as an analytical reference standard for HPLC, LC-MS, and NMR-based isomer discrimination in quality control and impurity profiling workflows. The InChIKey (XEFRDMFPGXCSJU-UHFFFAOYSA-N) and SMILES (COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC=C3) provide definitive structural identifiers [1]. Laboratories developing impurity methods for febuxostat drug substance, or screening libraries containing multiple C₁₆H₁₆N₂O₃S isomers, require this compound as a certified reference to avoid misidentification and ensure batch-to-batch consistency in high-throughput screening collections.

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